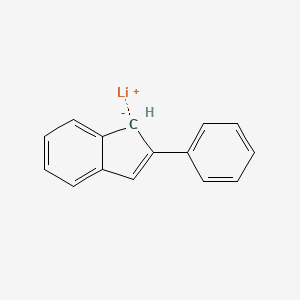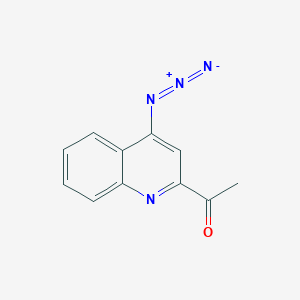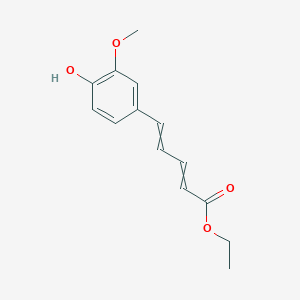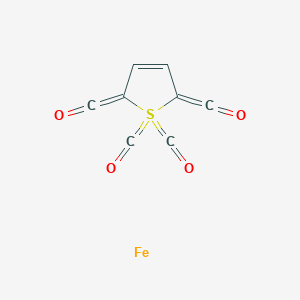
CID 71337081
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71337081 is a chemical compound registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of CID 71337081 involves several steps and specific reaction conditions. The preparation methods can be divided into two main categories: synthetic routes and industrial production methods.
Synthetic Routes
Initial Reaction: The synthesis begins with the reaction of a primary amine with a suitable aldehyde or ketone under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a catalyst, such as a Lewis acid, to form the core structure of this compound.
Functionalization: The core structure is then functionalized by introducing various substituents through reactions such as halogenation, alkylation, or acylation.
Industrial Production Methods
Batch Processing: In industrial settings, the synthesis of this compound is often carried out in batch reactors. This method allows for precise control over reaction conditions and yields high-purity products.
Continuous Flow Processing: Continuous flow processing is another method used in the industrial production of this compound. This method offers advantages such as increased efficiency, scalability, and reduced waste.
Chemical Reactions Analysis
CID 71337081 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are oxidized derivatives of the compound.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products are reduced forms of the compound.
Substitution: Substitution reactions involving this compound typically occur at specific functional groups. Common reagents used in these reactions include halogens, alkyl halides, and acyl chlorides.
Scientific Research Applications
CID 71337081 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool for understanding biological mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a candidate for the treatment of certain diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of CID 71337081 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
CID 71337081 can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds
CID 12345678: This compound shares a similar core structure with this compound but differs in its functional groups. It is used in similar applications but has distinct properties.
CID 87654321: Another compound with a related structure, CID 87654321, is used in different industrial applications due to its unique reactivity and stability.
Uniqueness
This compound stands out due to its specific functional groups and reactivity. These characteristics make it particularly valuable in certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
113245-85-5 |
|---|---|
Molecular Formula |
C8H2FeO4S |
Molecular Weight |
250.01 g/mol |
InChI |
InChI=1S/C8H2O4S.Fe/c9-3-7-1-2-8(4-10)13(7,5-11)6-12;/h1-2H; |
InChI Key |
RSMBZHNYKVUUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C=O)S(=C=O)(=C=O)C1=C=O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


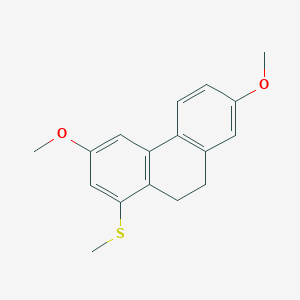

![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
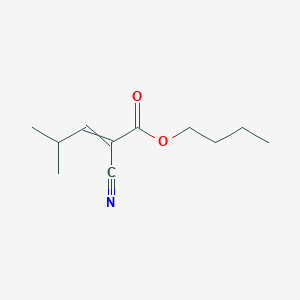
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)
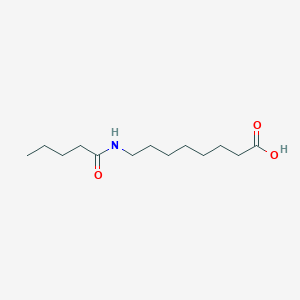
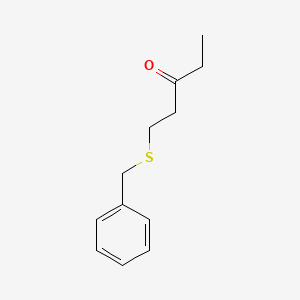

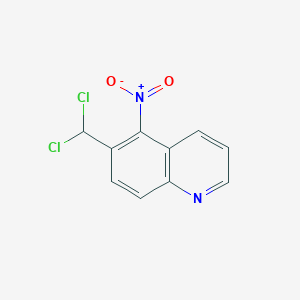
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
